5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile

Description

Chemical Structure and Properties

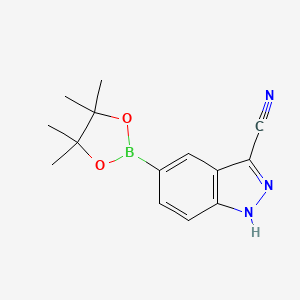

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile (CAS: 1463055-84-6) is a boronate ester derivative featuring an indazole core substituted with a carbonitrile group at position 3 and a pinacol boronate ester at position 4. Its molecular formula is C₁₄H₁₆BN₃O₂, with a molecular weight of 269.11 g/mol . The compound is stored under inert conditions (2–8°C) due to the hydrolytic sensitivity of the boronate group. Key hazards include skin/eye irritation and oral toxicity (H302, H315, H319) .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)12(8-16)18-17-11/h5-7H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCDHGUCGBYZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using suitable nitrile precursors.

Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through borylation reactions, often using pinacolborane or bis(pinacolato)diboron as boron sources in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions:

Coupling Reactions: The dioxaborolane group makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the boron atom.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Nucleophiles and Electrophiles: For substitution reactions.

Oxidizing and Reducing Agents: For redox reactions.

Major Products:

Substituted Indazoles: Resulting from substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Catalysis: The boron center can act as a Lewis acid, facilitating various catalytic processes.

Biology and Medicine:

Drug Development:

Biological Probes: Used in the design of molecules for biological imaging and diagnostics.

Industry:

Materials Science: Incorporated into polymers and materials for electronic applications.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile involves interactions at the molecular level, particularly through the boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The indazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity in Cross-Coupling Reactions

The compound’s carbonitrile group enhances electron deficiency, activating the boronate for Suzuki-Miyaura coupling (). Compared to indole derivatives (e.g., CAS 1256359-19-9), the indazole core’s electron deficiency accelerates coupling with aryl halides under palladium catalysis . Pyrazine and imidazopyridine analogues (CAS 1186115-53-6, 1445860-58-1) exhibit varied reactivities due to differing electronic profiles and steric environments .

Physicochemical Properties

- Solubility : The indazole-carbonitrile derivative’s planar structure may reduce solubility compared to pyrazine analogues (CAS 1186115-53-6), which have smaller, polar cores .

- Stability : The pinacol boronate group hydrolyzes faster in aqueous media than bulkier esters (e.g., benzofuran derivatives in ), necessitating inert storage .

Biological Activity

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile is a compound that combines a boron-containing dioxaborolane moiety with an indazole core and a nitrile group. This unique structural arrangement suggests potential biological activities that merit investigation. Indazoles are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. The presence of the boron atom may enhance the compound's interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 269.11 g/mol. The compound features:

- Indazole Core : Known for various biological activities.

- Nitrile Group : Capable of participating in multiple interactions with biological targets.

- Dioxaborolane Moiety : Enhances reactivity and potential applications in drug discovery.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, several studies highlight the potential activities associated with its structural components:

- Anti-inflammatory Properties : Indazoles are often explored for their ability to modulate inflammatory pathways.

- Anticancer Activity : Compounds containing indazole moieties have shown promise in cancer treatment due to their ability to inhibit tumor growth.

- Antimicrobial Effects : The nitrile group may contribute to antimicrobial properties through various mechanisms.

Mechanistic Insights

The boron atom in the dioxaborolane structure allows for unique interactions with biological molecules. It can form reversible covalent bonds with diols and other nucleophiles, which may be exploited in targeted therapies or as probes for biological imaging. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Synthesis and Derivatives

The synthesis of this compound typically involves methods that allow for high yields and efficient incorporation of the dioxaborolane moiety into the indazole framework. Various synthetic routes have been documented:

| Synthesis Method | Description |

|---|---|

| Suzuki-Miyaura Coupling | Utilizes palladium-catalyzed reactions for bond formation |

| Direct Boronation | Involves direct introduction of boron into the indazole structure |

Case Studies and Research Findings

Research exploring similar compounds has demonstrated significant biological activities:

- Indazole Derivatives : A study found that indazole derivatives exhibited potent anti-cancer activity against various cell lines by inducing apoptosis (programmed cell death) .

- Nitrile Functional Groups : Nitriles have been shown to interact with biological targets effectively; their role in drug design has been emphasized in recent literature .

- Boron Compounds : Boron-containing compounds have gained attention for their ability to enhance drug efficacy through improved bioavailability and stability .

Q & A

Q. What is the primary synthetic utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile in organic chemistry?

This compound is a boronic ester derivative, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds. The indazole core provides a nitrogen-rich heterocyclic scaffold, while the boronate group enables coupling with aryl/heteroaryl halides or triflates under palladium catalysis. This methodology is critical for synthesizing biaryl or heterobiaryl systems in drug discovery .

Q. How should researchers handle and store this compound to prevent decomposition?

Boronic esters are moisture-sensitive and prone to hydrolysis. Store the compound under inert gas (e.g., argon) at 0–6°C in a sealed, desiccated environment. Use anhydrous solvents (e.g., THF, DMF) during reactions to minimize boronate degradation. Pre-purify via column chromatography or recrystallization if impurities are detected .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : Use and NMR to confirm the indazole backbone and boronate group. The NMR peak near 30–35 ppm confirms the boronate ester.

- HRMS : Validate molecular weight and isotopic patterns.

- IR : Identify the nitrile stretch (~2200 cm) and boronate B-O vibrations (~1350 cm) .

Advanced Research Questions

Q. How can competing reactivity at the indazole C3-carbonitrile and boronate groups be managed during functionalization?

The electron-withdrawing nitrile group at C3 may deactivate the indazole ring toward electrophilic substitution. For selective coupling at the boronate site:

- Use Pd(OAc) with SPhos ligand to enhance transmetallation efficiency.

- Optimize reaction temperature (70–100°C) and base (KCO or CsF) to suppress side reactions.

- Monitor intermediates via LC-MS to detect undesired nitrile hydrolysis or boronate protodeboronation .

Q. What strategies address low yields in Suzuki-Miyaura couplings involving sterically hindered aryl partners?

- Ligand screening : Bulky ligands like XPhos or RuPhos improve catalyst turnover for ortho-substituted aryl halides.

- Microwave irradiation : Reduce reaction time (1–4 hrs vs. 12–24 hrs) to minimize boronate decomposition.

- Pre-activation : Pre-form the Pd(0) catalyst with ligand to enhance stability.

- Solvent optimization : Use toluene/DMF mixtures (4:1) to balance solubility and reactivity .

Q. How can regioselectivity challenges be resolved when coupling with polyhalogenated arenes?

Computational tools (DFT) predict preferential coupling sites based on electronic and steric factors. Experimentally:

- Employ chelation-controlled conditions (e.g., Pd/dppf with coordinating solvents like DME).

- Use directing groups (e.g., pyridine, amides) on the aryl halide to guide cross-coupling .

Q. What analytical methods detect trace impurities affecting reaction reproducibility?

- HPLC-MS : Quantify residual starting materials or protodeboronated byproducts.

- NMR (if fluorinated reagents are used) to track unintended side reactions.

- X-ray crystallography (if crystals form) to confirm structural integrity and purity .

Methodological Challenges & Data Contradictions

Q. How to reconcile discrepancies in catalytic activity reported across studies?

- Catalyst source : Commercial Pd sources may vary in ligand contamination. Use freshly opened batches.

- Substrate purity : Impurities in the boronate (e.g., pinacol) can inhibit catalysis. Pre-purify via silica gel chromatography.

- Moisture content : Karl Fischer titration ensures solvents are anhydrous (<50 ppm HO) .

Q. Why do hydrolysis rates of the boronate group vary under similar conditions?

Hydrolysis kinetics depend on:

Q. How to validate the integrity of the indazole core under harsh reaction conditions?

- Control experiments : Reflux the indazole without coupling partners to test thermal stability.

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., 270–300 nm for indazole) to detect ring-opening.

- TLC/MS : Track degradation products in real-time .

Experimental Design Considerations

Q. What orthogonal protecting groups are compatible with the boronate and nitrile functionalities?

Q. How to design a scalable synthesis route for this compound?

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps.

- Cost analysis : Compare commercial availability vs. in-house synthesis of precursors (e.g., 5-bromo-1H-indazole-3-carbonitrile).

- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.